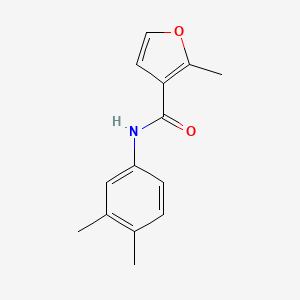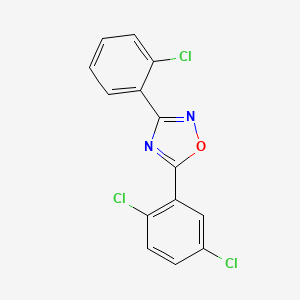
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, also known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. CDDO has been found to possess potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole exerts its biological effects through a variety of mechanisms, including the activation of the Nrf2/Keap1 pathway, which regulates the expression of antioxidant and detoxification enzymes, and the inhibition of NF-κB signaling, which plays a key role in inflammation and cancer. 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has been found to have a variety of biochemical and physiological effects, including the upregulation of antioxidant and detoxification enzymes, the inhibition of inflammation and cancer cell proliferation, and the induction of apoptosis in cancer cells. It has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the role of inflammation and oxidative stress in disease. However, one of the limitations of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, including the development of new drugs based on its structure and the investigation of its potential therapeutic applications in a variety of diseases. Some of the specific areas of research that could be pursued include:
- Further investigation of the mechanisms of action of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, including its effects on signaling pathways and gene expression.
- Development of new analogs of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole with improved solubility and bioavailability.
- Investigation of the potential use of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole in combination with other drugs or therapies for the treatment of cancer and other diseases.
- Investigation of the potential use of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole in the prevention or treatment of neurodegenerative disorders such as Alzheimer's disease.
- Investigation of the potential use of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Synthesemethoden
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2,5-dichlorobenzaldehyde with hydrazine hydrate to form 5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, followed by reaction with 2-chlorobenzoyl chloride to form 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess potent anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has also been found to have anticancer properties, making it a promising candidate for the development of new cancer drugs.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O/c15-8-5-6-12(17)10(7-8)14-18-13(19-20-14)9-3-1-2-4-11(9)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHARBNRRJHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


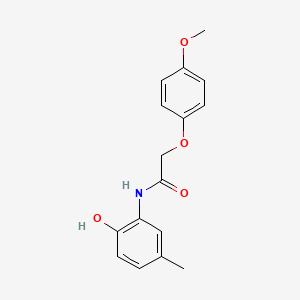
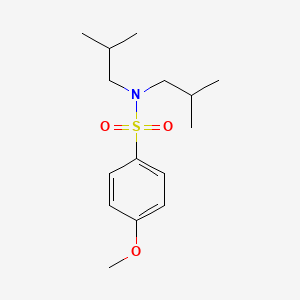
![4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5705878.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)
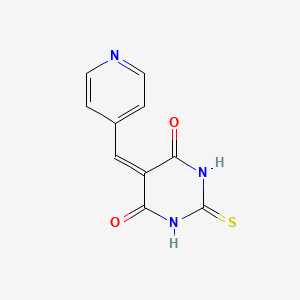
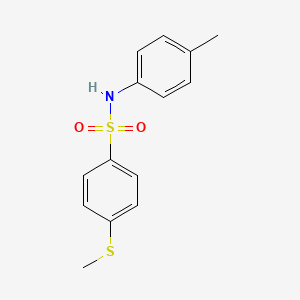
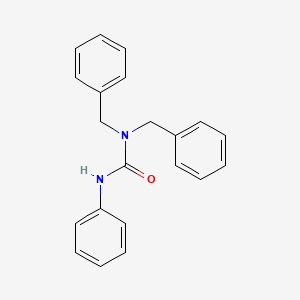
![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
